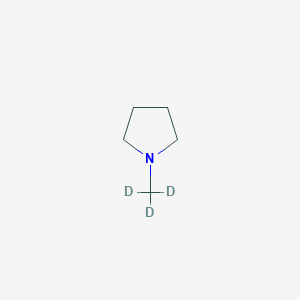

1-Methylpyrrolidine-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trideuteriomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZOVWCLRSYKC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481385 | |

| Record name | 1-Methyl-d3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77422-30-1 | |

| Record name | 1-Methyl-d3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylpyrrolidine-d3: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Methylpyrrolidine-d3 (CAS No. 77422-30-1), an isotopically labeled form of 1-Methylpyrrolidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies.

Core Chemical Properties

This compound is a saturated heterocyclic amine where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it a valuable tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 1-Methylpyrrolidine (CAS No. 120-94-5), and are expected to be very similar.

| Property | Value | Source |

| Molecular Formula | C₅D₃H₈N | [1] |

| Molecular Weight | 88.17 g/mol | [1][2] |

| CAS Number | 77422-30-1 | [1][2][3] |

| Boiling Point | 80-81 °C (lit.) | [3] |

| Density | 0.848 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.427 (lit.) | [3] |

| Flash Point | -22 °C (-7.6 °F) - closed cup | |

| Isotopic Purity | 98 atom % D, 99 atom % D | [2] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Solubility | Freely soluble in water; soluble in alcohol and ether. | [5] |

Stability and Storage

The stability and proper storage of this compound are crucial for maintaining its isotopic and chemical integrity. The following table outlines the stability profile and recommended storage conditions, primarily based on data for the non-deuterated analogue, which is expected to have similar characteristics.

| Parameter | Information | Source |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | [6] |

| Reactivity | Vapors may form an explosive mixture with air. Violent reactions are possible with acids and strong oxidizing agents. | [6] |

| Conditions to Avoid | Warming, heat, sparks, open flames, and other ignition sources. | [6] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [6] |

| Hazardous Decomposition Products | In the event of a fire, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide. | [6] |

| Recommended Storage | Store in a well-ventilated place. Keep cool. Store locked up. For the deuterated compound, storage at room temperature is recommended. It is advised to re-analyze the compound for chemical purity after three years of storage. | [2][6] |

Experimental Protocols

General Synthetic Approach

A plausible method for the synthesis of this compound would involve the N-alkylation of pyrrolidine (B122466) using a deuterated methylating agent.

Reaction: Pyrrolidine + CD₃I (or (CD₃)₂SO₄) → this compound

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine in a suitable aprotic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution to act as a proton scavenger.

-

Addition of Deuterated Methylating Agent: Slowly add a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water or brine to remove any remaining salts.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and purified by distillation to yield pure this compound.

Analytical Workflow: Use as an Internal Standard

This compound is commonly employed as an internal standard for the quantification of 1-Methylpyrrolidine in biological or environmental samples using GC-MS or LC-MS.

Methodology:

-

Sample Preparation: A known amount of this compound (the internal standard) is spiked into the sample containing the analyte (1-Methylpyrrolidine).

-

Extraction: The analyte and internal standard are extracted from the sample matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.

-

Analysis: The extracted sample is injected into a GC-MS or LC-MS system.

-

Quantification: The analyte is quantified by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve is typically generated using standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Logical Workflow for Synthesis

References

Synthesis and Isotopic Purity of 1-Methylpyrrolidine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and analysis of 1-Methylpyrrolidine-d3, a deuterated analog of 1-methylpyrrolidine. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantification and in metabolic studies. This document details a feasible synthetic route, methods for purification, and analytical procedures for determining chemical and isotopic purity.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the N-alkylation of pyrrolidine (B122466) using a deuterated methylating agent. Iodomethane-d3 (B117434) (CD3I) is a readily available and effective reagent for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine (pyrrolidine) acts as a nucleophile, attacking the electrophilic carbon of iodomethane-d3.

A plausible reaction scheme is as follows:

Caption: Figure 1: Synthetic scheme for this compound.

Experimental Protocol

This protocol is a representative procedure based on standard N-alkylation methods for secondary amines.

Materials:

-

Pyrrolidine

-

Iodomethane-d3 (CD3I)

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Acetonitrile (CH3CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of pyrrolidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane-d3 (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 50°C and stir for 12-16 hours.

-

Monitor the reaction progress by GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation to yield a colorless liquid.

Isotopic Purity Determination

The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Commercial sources often cite an isotopic purity of ≥98 atom % D.[1]

Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the isotopic distribution. The analysis focuses on the molecular ion region of the mass spectrum.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Acquire the mass spectrum of the peak corresponding to this compound.

-

Analyze the relative intensities of the molecular ion peaks. For this compound (C5H8D3N), the expected molecular weight is 88.17 g/mol .[1] The mass spectrum of the unlabeled compound (1-Methylpyrrolidine, C5H11N) has a molecular weight of 85.15 g/mol .

-

The isotopic purity is calculated by comparing the ion currents of the deuterated species (m/z for [M]+•) with the sum of the ion currents of all isotopic variants (d0, d1, d2, d3). Corrections for the natural abundance of ¹³C and ¹⁵N should be applied for accurate determination.

Caption: Figure 2: GC-MS workflow for isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Both ¹H NMR and ²H NMR can be used to assess isotopic purity.

-

¹H NMR: The isotopic purity can be estimated by comparing the integral of the residual N-methyl proton signal (around 2.2-2.3 ppm) to the integral of a proton signal on the pyrrolidine ring. The absence or significant reduction of the N-methyl signal indicates high deuterium (B1214612) incorporation.

-

²H NMR: Direct observation of the deuterium signal provides a quantitative measure of the deuterium content.

Experimental Protocol (²H NMR):

-

Prepare a solution of this compound in a suitable non-deuterated solvent (e.g., CHCl3).

-

Acquire the ²H NMR spectrum.

-

The spectrum should show a signal corresponding to the -CD3 group.

-

The isotopic purity can be determined by integrating the deuterium signal and comparing it to an internal standard of known concentration and deuterium content.

Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 77422-30-1 |

| Molecular Formula | C₅H₈D₃N |

| Molecular Weight | 88.17 g/mol [1] |

| Boiling Point | 80-81 °C[1] |

| Density | 0.848 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.427[1] |

Table 2: Purity Specifications

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | GC-MS |

| Isotopic Purity | ≥98 atom % D[1] | Mass Spectrometry, NMR |

Table 3: Spectroscopic Data (Reference for Unlabeled Analog)

| Technique | Data for 1-Methylpyrrolidine (C₅H₁₁N) |

| ¹H NMR (CDCl₃) | δ ~2.45 (m, 4H), ~2.25 (s, 3H), ~1.75 (m, 4H) ppm |

| ¹³C NMR (CDCl₃) | δ ~56.5, ~42.0, ~23.5 ppm |

| MS (EI) m/z | 85 (M+), 84, 70, 57, 42 |

References

An In-depth Technical Guide to the Role of 1-Methylpyrrolidine-d3 in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is fundamental to its progression from the laboratory to clinical use. The precision of pharmacokinetic studies relies heavily on the robustness of the bioanalytical methods employed. This technical guide provides an in-depth exploration of the role of 1-Methylpyrrolidine-d3, a stable isotope-labeled compound, as an internal standard in pharmacokinetic studies. While specific research on this compound is not extensively published, this guide synthesizes the established principles of using deuterated internal standards with the known properties of 1-Methylpyrrolidine to present a comprehensive overview of its potential applications. This document details the underlying principles, offers detailed experimental protocols, presents illustrative quantitative data, and provides visual workflows to guide researchers in the application of similar deuterated compounds in their pharmacokinetic research.

The Foundational Role of Deuterated Internal Standards in Pharmacokinetics

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The cornerstone of these studies is the accurate quantification of the drug in biological matrices such as plasma, serum, or urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering high sensitivity and selectivity.[1]

To ensure the accuracy and precision of LC-MS/MS data, an internal standard (IS) is indispensable. The ideal internal standard should have physicochemical properties nearly identical to the analyte of interest to compensate for variability during sample preparation, injection volume, and instrument response.[2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The key advantages of using a deuterated internal standard like this compound include:

-

Co-elution with the Analyte: Due to its identical chemical structure, a deuterated IS co-elutes with the unlabeled analyte during chromatographic separation.[6]

-

Compensation for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte, leading to more accurate quantification.[7]

-

Correction for Sample Preparation Variability: Losses during extraction and other sample handling steps are mirrored by the deuterated IS, ensuring the analyte-to-IS ratio remains constant.[8]

This compound as a Niche Internal Standard

1-Methylpyrrolidine is a five-membered nitrogen-containing heterocycle. Its deuterated analog, this compound, where three hydrogen atoms on the methyl group are replaced by deuterium (B1214612), serves as an excellent internal standard for the quantification of 1-Methylpyrrolidine or structurally similar compounds in biological matrices.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the methylation of pyrrolidine (B122466) using a deuterated methylating agent. For instance, the reaction of pyrrolidine with deuterated formaldehyde (B43269) (CD2O) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) would yield N-trideuteromethyl-pyrrolidine. Alternatively, commercially available deuterated methyl iodide (CD3I) can be used to alkylate pyrrolidine. The position of the deuterium labels on the metabolically stable methyl group is crucial to prevent in-vivo H/D exchange.[8]

Experimental Protocol: Quantification of a Hypothetical Drug using this compound as an Internal Standard

This section outlines a detailed experimental protocol for a pharmacokinetic study of a hypothetical drug, "Drug X," where 1-Methylpyrrolidine is a known major metabolite. This compound is used as the internal standard for the quantification of the 1-Methylpyrrolidine metabolite.

Materials and Reagents

-

Reference standards of 1-Methylpyrrolidine and this compound (isotopic purity >98%).

-

Blank human plasma (K2EDTA as anticoagulant).

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid (LC-MS grade).

-

Protein precipitation solvent: Acetonitrile with 0.1% formic acid.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Methylpyrrolidine and this compound in methanol.

-

Working Calibration Standard Solutions: Prepare serial dilutions of the 1-Methylpyrrolidine stock solution in 50:50 methanol:water to create working solutions for calibration standards.

-

Working Internal Standard Solution (100 ng/mL): Prepare a working solution of this compound in the protein precipitation solvent.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control, or study sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the working internal standard solution.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 1-Methylpyrrolidine and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Methylpyrrolidine | 86.1 | 58.1 |

| This compound | 89.1 | 61.1 |

Data Presentation and Analysis

The concentration of the 1-Methylpyrrolidine metabolite in the study samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Bioanalytical Method Validation Summary

The following table summarizes typical validation results for an LC-MS/MS method for the quantification of 1-Methylpyrrolidine in human plasma using this compound as the internal standard, in accordance with regulatory guidelines.

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 |

| Intra-day Precision (%CV) | LLOQ (1) | ≤ 20% | 8.5 |

| LQC (3) | ≤ 15% | 6.2 | |

| MQC (50) | ≤ 15% | 4.8 | |

| HQC (800) | ≤ 15% | 3.5 | |

| Intra-day Accuracy (%Bias) | LLOQ (1) | ± 20% | -4.2 |

| LQC (3) | ± 15% | 2.1 | |

| MQC (50) | ± 15% | -1.5 | |

| HQC (800) | ± 15% | 0.8 | |

| Inter-day Precision (%CV) | LLOQ (1) | ≤ 20% | 10.2 |

| LQC (3) | ≤ 15% | 7.8 | |

| MQC (50) | ≤ 15% | 5.9 | |

| HQC (800) | ≤ 15% | 4.1 | |

| Inter-day Accuracy (%Bias) | LLOQ (1) | ± 20% | -6.8 |

| LQC (3) | ± 15% | 3.5 | |

| MQC (50) | ± 15% | -2.4 | |

| HQC (800) | ± 15% | 1.2 | |

| Matrix Effect (%CV) | LQC & HQC | ≤ 15% | 9.7 |

| Recovery (%) | LQC, MQC, HQC | Consistent & Reproducible | 85-92 |

Hypothetical Pharmacokinetic Parameters

The following table presents a summary of hypothetical pharmacokinetic parameters for the 1-Methylpyrrolidine metabolite following oral administration of "Drug X" to healthy volunteers, as determined using the validated bioanalytical method.

| Parameter | Unit | Mean ± SD (n=6) |

| Cmax | ng/mL | 850.5 ± 150.2 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-t) | ngh/mL | 4500.8 ± 750.4 |

| AUC(0-inf) | ngh/mL | 4800.2 ± 800.1 |

| t1/2 | h | 4.5 ± 1.0 |

| CL/F | L/h | 20.8 ± 3.5 |

Mandatory Visualizations

Diagram of the Bioanalytical Workflow

References

The Role of 1-Methylpyrrolidine-d3 as a Putative Metabolite of Deuterated Precursors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, has emerged as a valuable tool to optimize the pharmacokinetic profiles of therapeutic agents. This technique, often referred to as "deuterium switching," leverages the kinetic isotope effect to slow down drug metabolism, thereby enhancing exposure and potentially improving efficacy and safety. This technical guide explores the concept of 1-Methylpyrrolidine-d3 as a potential metabolite of deuterated pharmaceutical precursors. While the direct observation of this compound as a metabolite from a deuterated drug in publicly available literature remains elusive, this document will delve into the foundational principles of deuteration in drug design, the metabolic fate of related structures, and the analytical methodologies pertinent to the detection of such deuterated metabolites.

The Principle of Deuteration in Drug Metabolism

The substitution of hydrogen with deuterium at a metabolic "soft spot" in a drug molecule can significantly alter its biotransformation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. This can lead to a decreased rate of metabolism, resulting in a longer drug half-life, increased plasma concentrations, and potentially a reduced dosing frequency.

One common metabolic pathway for drugs containing an N-methyl group is N-demethylation. In principle, if a drug contains a deuterated N-methylpyrrolidine moiety, its metabolism could be slowed, and the profile of its metabolites could be altered.

Hypothetical Metabolic Pathway of a Deuterated N-Methylpyrrolidine-Containing Drug

While no specific precursor drug has been identified in the literature that definitively produces this compound as a metabolite, we can postulate a hypothetical metabolic pathway. If a parent drug contained a deuterated N-methylpyrrolidine ring that was cleaved from the main structure during metabolism, this compound would be the resulting metabolite.

Diagram: Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic cleavage of a drug containing a deuterated N-methylpyrrolidine moiety.

Case Study: N-Methyl Deuteration of Enzalutamide (B1683756)

A relevant example of how N-methyl deuteration affects metabolism can be seen with the drug enzalutamide. To slow down its N-demethylation, a deuterated version, d3-enzalutamide, was developed.

Experimental Protocol for In Vitro Metabolism of Enzalutamide:

-

System: Human and rat liver microsomes.

-

Incubation: The deuterated and non-deuterated compounds were incubated with the liver microsomes.

-

Analysis: The rate of disappearance of the parent compounds was measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary:

| Compound | Microsome Source | Intrinsic Clearance (CLint) Reduction vs. Non-deuterated |

| d3-Enzalutamide | Rat Liver | 49.7% |

| d3-Enzalutamide | Human Liver | 72.9% |

These results demonstrate a significant kinetic isotope effect, leading to a slower metabolism of the deuterated compound.[1] However, it is important to note that in this case, the deuterated methyl group remains attached to the larger molecular structure after metabolism, and this compound is not formed as a discrete metabolite.

Analytical Methods for the Detection of this compound

Should this compound be formed as a metabolite, its detection and quantification in biological matrices would be crucial. Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties to the analyte and their distinct mass.

Experimental Protocol for Quantitative Analysis:

-

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Internal Standard: Addition of a known concentration of a stable isotope-labeled internal standard, such as this compound itself if the analyte is the non-deuterated form, or another deuterated analog.

-

Chromatographic Separation: Separation of the analyte from other matrix components using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Detection: Quantification using tandem mass spectrometry (MS/MS), which provides high sensitivity and selectivity. The mass spectrometer would be set to monitor specific mass transitions for both the analyte and the internal standard.

Diagram: Analytical Workflow for Metabolite Quantification

Caption: General workflow for the quantification of a small molecule metabolite in a biological matrix.

Conclusion

The concept of deuteration is a well-established strategy in drug discovery to enhance pharmacokinetic properties. While the formation of this compound as a specific metabolite of a deuterated precursor drug is not documented in the available scientific literature, the principles governing such a metabolic event are sound. The study of deuterated enzalutamide provides strong evidence for the impact of N-methyl deuteration on metabolic rates. The analytical techniques to identify and quantify a potential metabolite like this compound are readily available and highly sensitive.

For researchers in drug development, the key takeaway is the potential of site-specific deuteration to modulate metabolism. Future work in this area may yet identify precursor drugs that do yield this compound, at which point the experimental and analytical frameworks described herein would be directly applicable to characterize its formation and disposition. Until such a precursor is identified, this compound will primarily continue to serve as a valuable tool as an internal standard for the accurate quantification of its non-deuterated counterpart in bioanalytical assays.

References

Spectral Properties of 1-Methylpyrrolidine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral properties of 1-Methylpyrrolidine-d3, a deuterated isotopologue of 1-Methylpyrrolidine. The document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications, including mechanistic studies, metabolic tracking, and as internal standards in quantitative analysis. This guide also outlines detailed experimental protocols for acquiring such spectral data and includes visualizations of the analytical workflow and predicted fragmentation patterns.

Introduction

This compound is a saturated heterocyclic amine in which the three hydrogen atoms of the N-methyl group are replaced with deuterium (B1214612). This isotopic substitution is a powerful tool in chemical and pharmaceutical research. Deuteration can alter the metabolic profile of a drug by slowing down metabolism at the site of deuteration (the kinetic isotope effect), and the distinct mass of deuterium makes it an excellent tracer in mass spectrometry-based assays. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification and quantification.

This guide predicts the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound based on the known spectral data of its non-deuterated analog, 1-Methylpyrrolidine, and the established principles of isotopic effects on molecular spectroscopy.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. The predictions are derived from the experimental data of 1-Methylpyrrolidine and take into account the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Change from 1-Methylpyrrolidine |

| ~2.4 - 2.6 | Multiplet | 4H | N-CH₂ (ring) | No significant change |

| ~1.7 - 1.9 | Multiplet | 4H | C-CH₂-C (ring) | No significant change |

| Signal Absent | - | 0H | N-CD₃ | The singlet corresponding to the N-CH₃ group at ~2.2-2.3 ppm in 1-Methylpyrrolidine will be absent. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Predicted Change from 1-Methylpyrrolidine |

| ~57 | N-CH₂ (ring) | No significant change |

| ~42 | N-CD₃ | The signal for the N-methyl carbon will be a multiplet with a slightly upfield shift due to the C-D coupling. |

| ~23 | C-CH₂-C (ring) | No significant change |

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Change from 1-Methylpyrrolidine |

| ~2960-2850 | Strong | C-H stretching (ring CH₂) | No significant change |

| ~2200-2000 | Medium-Weak | C-D stretching (N-CD₃) | New bands will appear in this region, replacing the C-H stretching bands of the N-CH₃ group which are typically found around 2780 cm⁻¹. |

| ~1460 | Medium | CH₂ scissoring | No significant change |

| ~1100 | Medium | C-N stretching | No significant change |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Change from 1-Methylpyrrolidine |

| 88 | [M]⁺ | Molecular ion peak will be shifted from m/z 85 to m/z 88 due to the three deuterium atoms. |

| 87 | [M-H]⁺ | A minor peak corresponding to the loss of a hydrogen atom from the ring. |

| 70 | [M-CD₃]⁺ | Loss of the deuterated methyl group. The corresponding peak in 1-Methylpyrrolidine is at m/z 70 ([M-CH₃]⁺), so this fragment will be less prominent due to the stronger C-D bond. |

| 44 | [C₂H₄N]⁺ | A common fragment for pyrrolidines, resulting from ring cleavage. |

| 45 | [CD₃NHCH₂]⁺ | Fragmentation specific to the deuterated compound. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Place a single drop of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment (for salt plates) or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC) is suitable.

-

If using GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

-

-

Instrument Setup:

-

Use an electron ionization source.

-

Set the electron energy to a standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

The mass analyzer (e.g., quadrupole or time-of-flight) should be calibrated to ensure accurate mass-to-charge ratio measurements.

-

-

Data Acquisition:

-

Acquire mass spectra over a suitable m/z range (e.g., 10-200 amu).

-

If using GC-MS, acquire spectra continuously throughout the chromatographic run.

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries if available, or interpret the fragmentation based on known fragmentation mechanisms of amines.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectral analysis of this compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Methodological & Application

Application Notes: Quantification of 1-Methylpyrrolidine in Biological Matrices using 1-Methylpyrrolidine-d3 as an Internal Standard

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methylpyrrolidine-d3 as a Tracer for In Vivo Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of compounds in vivo. The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), offers a non-radioactive and safe method to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[1][2][3] 1-Methylpyrrolidine-d3, a deuterated analog of 1-methylpyrrolidine (B122478), serves as an effective tracer to investigate the metabolic pathways of N-alkylpyrrolidine-containing structures, which are present in numerous pharmaceuticals and bioactive molecules.[4][5][6]

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolic reactions at the site of deuteration.[3] This property can be advantageous in metabolic studies, as it may lead to an increased exposure of the parent compound and a different metabolite profile compared to the non-deuterated counterpart, providing valuable insights into metabolic "soft spots".[7] These studies are crucial for understanding a drug's efficacy, toxicity, and potential for drug-drug interactions.[2]

This document provides detailed application notes and protocols for the use of this compound as a tracer in in vivo metabolic studies.

Key Applications

-

Metabolic Pathway Elucidation: Tracing the biotransformation of the 1-methylpyrrolidine moiety to identify major and minor metabolites.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the absorption, distribution, and elimination of the compound and its metabolites.[2]

-

Toxicology Studies: Identifying potentially reactive or toxic metabolites.

-

Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of the 1-methylpyrrolidine scaffold.

Experimental Protocols

Animal Model Selection and Acclimatization

-

Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice) based on the specific research question. Justify the choice based on known metabolic similarities to humans, if applicable.

-

Acclimatization: House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to standard chow and water.

Dosing and Administration

-

Dose Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol). The concentration should be calculated based on the desired dose and the body weight of the animals.

-

Administration Route: Administer the dosing solution via the intended clinical or experimental route (e.g., oral gavage, intravenous injection). The chosen route will significantly influence the pharmacokinetic profile.

Sample Collection

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration. Use appropriate collection tubes containing an anticoagulant (e.g., EDTA, heparin). Process the blood to separate plasma or serum and store at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period. Record the total volume of urine and weight of feces. Store samples at -80°C.

-

Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, brain). Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

Sample Preparation and Analysis

-

Metabolite Extraction:

-

Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile, methanol) to the plasma or serum samples. Vortex and centrifuge to pellet the proteins. Collect the supernatant for analysis.

-

Urine: Centrifuge urine samples to remove any particulate matter. The supernatant can often be directly analyzed or may require dilution.

-

Tissues: Homogenize the tissue samples in a suitable buffer. Perform a liquid-liquid extraction or solid-phase extraction to isolate the metabolites.

-

-

Analytical Method:

-

Utilize a sensitive and specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this compound and its potential metabolites.[8]

-

Develop a method that can distinguish between the deuterated tracer and any endogenous, non-labeled counterparts.

-

Data Presentation

Quantitative data from in vivo metabolic studies using this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |

| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ng·h/mL | 7500 ± 1200 |

| t1/2 (Half-life) | h | 4.2 ± 0.8 |

| CL (Clearance) | L/h/kg | 0.8 ± 0.15 |

| Vd (Volume of Distribution) | L/kg | 3.5 ± 0.6 |

Table 2: Excretion Profile of this compound and its Metabolites in Rats (0-24h)

| Sample Matrix | Compound | % of Administered Dose (Mean ± SD) |

| Urine | This compound | 25 ± 5 |

| Metabolite A | 40 ± 8 | |

| Metabolite B | 15 ± 3 | |

| Feces | This compound | 5 ± 1 |

| Metabolite A | 10 ± 2 |

Table 3: Tissue Distribution of this compound at 4h Post-Administration in Rats

| Tissue | Concentration (ng/g tissue) (Mean ± SD) |

| Liver | 8500 ± 1500 |

| Kidney | 12000 ± 2100 |

| Brain | 500 ± 100 |

| Lung | 3500 ± 600 |

| Heart | 2800 ± 450 |

Visualizations

Caption: Experimental workflow for in vivo metabolic studies using this compound.

Caption: Putative metabolic pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. hmdb.ca [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 1-Methylpyrrolidine Using a Deuterated Internal Standard by GC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpyrrolidine, a cyclic amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2][3] Its presence as a residual solvent or impurity in final drug products is a critical quality attribute that requires precise and accurate quantification.[1] This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Methylpyrrolidine. The use of a stable isotope-labeled internal standard, 1-Methylpyrrolidine-d3, ensures high accuracy by compensating for variations in sample preparation and instrument response.

Principle

This method employs Gas Chromatography (GC) for the separation of 1-Methylpyrrolidine from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. The use of a deuterated internal standard (IS), this compound, which co-elutes with the analyte, allows for reliable quantification by correcting for any analyte loss during sample preparation and injection variability. Quantification is achieved by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

Materials and Reagents

-

1-Methylpyrrolidine (≥98.0% purity)[4]

-

This compound (N-Methyl-d3-pyrrolidine) (CAS 77422-30-1)[5]

-

Chloroform (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized Water

-

Sodium Chloride (NaCl)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Bicarbonate (NaHCO₃)

-

Pyridine (as an alternative internal standard if deuterated standard is unavailable)[6]

Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC Column: HP-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Preparation of Standards and Solutions

1. Carbonate/Bicarbonate Buffer (0.5 M, pH 12):

-

Prepare a 0.5 M solution of sodium carbonate and a 0.5 M solution of sodium bicarbonate in deionized water.

-

Mix the two solutions, adjusting the ratio until a pH of 12 is achieved.

2. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 25 mg of 1-Methylpyrrolidine and transfer to a 25 mL volumetric flask. Dilute to volume with methanol.

-

Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask. Dilute to volume with methanol.

3. Working Internal Standard Solution (10 µg/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

4. Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the 1-Methylpyrrolidine stock solution into a constant volume of the working internal standard solution. A typical concentration range would be 0.1 µg/mL to 50 µg/mL.

Sample Preparation

This protocol is adapted from methods for extracting similar amines from pharmaceutical preparations.[1][6]

-

Weighing: Accurately weigh approximately 50 mg of the sample (e.g., drug substance) into a centrifuge tube.

-

Dissolution: Add 1 mL of a methanol/water mixture (88:12, v/v) to dissolve the sample. Vortex thoroughly.

-

Spiking: Add a known amount (e.g., 100 µL) of the 10 µg/mL this compound internal standard solution to the sample.

-

Extraction:

-

Add 2 mL of the carbonate/bicarbonate buffer (pH 12).

-

Add 1 mL of chloroform.

-

Add a salting-out agent, such as NaCl, to saturation.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (chloroform) to an autosampler vial for GC-MS analysis.

GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 150°C

-

Hold: 5 minutes at 150°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Methylpyrrolidine: m/z 85 (quantifier), m/z 57, m/z 42 (qualifiers)

-

This compound: m/z 88 (quantifier), m/z 60 (qualifier)

-

Data Presentation

The quantitative data should be summarized for clear comparison.

| Sample ID | Concentration of 1-Methylpyrrolidine (µg/g) | %RSD (n=3) | Recovery (%) |

| Drug Substance Batch A | 15.2 | 2.8 | 98.5 |

| Drug Substance Batch B | 8.9 | 3.1 | 101.2 |

| Placebo | < LOQ | N/A | N/A |

| Spiked Sample (10 µg/g) | 9.9 | 2.5 | 99.0 |

Method Performance Characteristics:

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/g |

| Limit of Quantitation (LOQ) | 0.3 µg/g |

| Precision (%RSD) | < 5% |

| Accuracy/Recovery | 95-105% |

Visualizations

Experimental Workflow

Caption: Workflow for 1-Methylpyrrolidine analysis.

Mass Fragmentation Pathway

Caption: Mass fragmentation of 1-Methylpyrrolidine.

References

- 1. Two methods for determination of 1-methylpyrrolidine_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-メチルピロリジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-METHYL-D3-PYRROLIDINE | 77422-30-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application of 1-Methylpyrrolidine-d3 in Environmental Sample Analysis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Methylpyrrolidine-d3 as an internal standard in the analysis of environmental samples. The use of isotopically labeled standards is a critical component of robust analytical methodology, particularly in complex matrices such as water, soil, and air, where they are essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, in this case, this compound, serves as an internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, compensating for potential losses during sample processing and variations in instrument performance.

Deuterium-labeled standards, such as this compound, are frequently employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of volatile and semi-volatile organic compounds in environmental samples.

Application: Analysis of Volatile Organic Compounds (VOCs) in Water Samples

This compound is a suitable internal standard for the quantification of 1-methylpyrrolidine (B122478) and other structurally related volatile cyclic amines in water samples, including groundwater, surface water, and industrial wastewater. These compounds can be present in the environment due to industrial discharges and landfill leachate.

Experimental Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS)

This protocol is based on established methodologies for the analysis of volatile organic compounds in water, such as those outlined in US EPA Method 8260.

2.1.1. Sample Collection and Preservation:

-

Collect water samples in 40 mL glass vials with PTFE-lined septa.

-

Ensure no headspace is present in the vials to prevent the loss of volatile analytes.

-

Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.

-

Store samples at 4°C until analysis.

2.1.2. Reagents and Standards:

-

Reagent Water: Purified water, free of interfering analytes.

-

Methanol (B129727): Purge-and-trap grade.

-

Stock Standard Solution (1-Methylpyrrolidine): Prepare a stock solution of 1-methylpyrrolidine in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solutions in reagent water. Each calibration standard should be spiked with a constant concentration of the this compound internal standard (e.g., 10 µg/L).

2.1.3. Sample Preparation and Analysis:

-

Allow samples and standards to come to room temperature.

-

Spike a 5 mL aliquot of the sample or standard with the this compound internal standard solution to achieve a final concentration of 10 µg/L.

-

Introduce the spiked sample into a purge-and-trap system.

-

Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes. The volatile compounds will be transferred to a sorbent trap.

-

Desorb the trapped compounds by rapidly heating the trap and backflushing with the carrier gas onto the GC column.

-

Analyze the desorbed compounds using a GC-MS system.

2.1.4. GC-MS Operating Conditions (Example):

-

GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused-silica capillary column (e.g., DB-624 or equivalent)

-

Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.

-

Injector Temperature: 200°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Scan Range: 35-300 amu or in selected ion monitoring (SIM) mode.

2.1.5. Quantification:

-

Identify 1-methylpyrrolidine and this compound based on their retention times and mass spectra.

-

Quantification Ions:

-

1-Methylpyrrolidine: m/z 85 (primary), 57, 42

-

This compound: m/z 88 (primary), 60, 44

-

-

Calculate the response factor (RF) for 1-methylpyrrolidine relative to this compound from the analysis of the calibration standards.

-

Quantify the concentration of 1-methylpyrrolidine in the samples using the internal standard calibration method.

Expected Performance Data

The following table summarizes typical performance data for the analysis of 1-methylpyrrolidine in water using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and matrix.

| Parameter | Water (µg/L) |

| Method Detection Limit (MDL) | 0.1 - 0.5 |

| Limit of Quantification (LOQ) | 0.5 - 2.0 |

| Linear Range | 0.5 - 100 |

| Average Recovery (%) | 90 - 110 |

| Relative Standard Deviation (RSD) (%) | < 15 |

Application: Analysis of Volatile Organic Compounds (VOCs) in Soil and Sediment Samples

This compound can be effectively used as a surrogate or internal standard for the determination of 1-methylpyrrolidine and other volatile cyclic amines in soil and sediment samples. Contamination of soil can occur from industrial activities, spills, and improper waste disposal.

Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS)

This protocol is adapted from established methods for the analysis of VOCs in solid matrices.

3.1.1. Sample Collection and Storage:

-

Collect soil or sediment samples in glass jars with minimal headspace.

-

Store samples at 4°C to minimize the loss of volatile compounds.

3.1.2. Reagents and Standards:

-

As described in section 2.1.2.

3.1.3. Sample Preparation and Analysis:

-

Weigh approximately 5 g of the soil or sediment sample into a 20 mL headspace vial.

-

Add 5 mL of reagent water to the vial.

-

Spike the sample with the this compound internal standard solution to achieve a known concentration in the aqueous phase.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

Equilibrate the vial in a headspace autosampler at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Inject a known volume of the headspace into the GC-MS system for analysis.

3.1.4. GC-MS Operating Conditions:

-

Similar to the conditions described in section 2.1.4.

3.1.5. Quantification:

-

As described in section 2.1.5.

Expected Performance Data

The following table provides expected performance data for the analysis of 1-methylpyrrolidine in soil using this compound as an internal standard.

| Parameter | Soil (µg/kg) |

| Method Detection Limit (MDL) | 1 - 5 |

| Limit of Quantification (LOQ) | 5 - 20 |

| Linear Range | 5 - 500 |

| Average Recovery (%) | 85 - 115 |

| Relative Standard Deviation (RSD) (%) | < 20 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the analysis of environmental samples using this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 1-methylpyrrolidine in various environmental matrices. The detailed protocols provided in these application notes serve as a foundation for researchers and scientists to develop and validate robust analytical methods for environmental monitoring and risk assessment. The principles of isotope dilution mass spectrometry are crucial for overcoming the challenges associated with complex sample matrices and ensuring high-quality analytical data.

Application Notes and Protocols for 1-Methylpyrrolidine-d3 in Drug Metabolism and Pharmacokinetics (DMPK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like 1-Methylpyrrolidine-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for bioanalysis. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in DMPK studies, ensuring the generation of high-quality, reliable data.

Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the analyte of interest but possesses a different mass, enabling its differentiation by a mass spectrometer. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.

Application 1: Bioanalytical Quantification using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of drugs containing a 1-methylpyrrolidine (B122478) moiety. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample processing and analysis, which is a critical aspect of a robust bioanalytical method.

Experimental Protocol: LC-MS/MS Method for Quantification of a Drug Candidate in Human Plasma

This protocol provides a representative example for the quantification of a hypothetical small molecule drug, "Drug-X," which contains a 1-methylpyrrolidine functional group, using this compound as an internal standard.

1. Materials and Reagents:

-

Drug-X reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Drug-X Stock Solution (1 mg/mL): Accurately weigh and dissolve the Drug-X reference standard in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Drug-X Working Solutions: Prepare serial dilutions of the Drug-X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of human plasma (blank, calibration standard, QC, or study sample) into a 96-well plate or microcentrifuge tube.

-

Add 200 µL of the IS working solution in acetonitrile (100 ng/mL) to each well, except for the blank matrix samples (to which 200 µL of acetonitrile without IS is added).

-

Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Drug-X: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion |

| Source Temp. | 500°C |

Data Presentation: Representative Bioanalytical Method Validation Data

The following tables summarize the expected performance of the bioanalytical method, validated according to regulatory guidelines (e.g., FDA, EMA).

Table 1: Calibration Curve for Drug-X in Human Plasma

| Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |

| 1.0 (LLOQ) | 98.5 | 8.2 |

| 2.5 | 101.2 | 6.5 |

| 10.0 | 99.8 | 4.1 |

| 50.0 | 102.5 | 3.5 |

| 200.0 | 100.9 | 2.8 |

| 800.0 | 98.9 | 3.1 |

| 1000.0 (ULOQ) | 99.2 | 4.5 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation

Table 2: Inter- and Intra-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| Low QC | 3.0 | 5.8 | 103.1 | 6.9 | 101.5 |

| Mid QC | 150.0 | 4.2 | 98.7 | 5.1 | 99.8 |

| High QC | 750.0 | 3.9 | 101.3 | 4.8 | 100.7 |

Visualization: Experimental Workflow

Caption: Workflow for the quantification of a drug in plasma using this compound.

Application 2: Monitoring Drug Metabolism

Deuterium-labeled compounds can also be used to trace the metabolic fate of a drug. While this compound is primarily used as an internal standard, understanding the metabolism of the 1-methylpyrrolidine moiety is crucial for interpreting DMPK data.

Proposed Metabolic Pathway for Drugs Containing a 1-Methylpyrrolidine Moiety

Based on studies of structurally similar compounds like N-methyl-2-pyrrolidone, the primary metabolic pathways for a drug containing a 1-methylpyrrolidine group are likely to involve oxidation.[1][2]

Phase I Metabolism:

-

Hydroxylation: The pyrrolidine (B122466) ring is susceptible to hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.

-

Oxidation: The hydroxylated metabolite can be further oxidized to a more polar compound.

-

N-demethylation: The methyl group on the nitrogen can be removed.

Visualization: Proposed Metabolic Pathway

Caption: Proposed metabolic pathway for a drug containing a 1-methylpyrrolidine moiety.

Conclusion

This compound is a valuable tool for DMPK studies, particularly as an internal standard for the bioanalysis of drugs containing the corresponding structural motif. Its use in conjunction with LC-MS/MS allows for the development of robust, accurate, and precise quantitative methods, which are fundamental for making informed decisions throughout the drug development process. The provided protocols and validation data serve as a representative guide for researchers to establish and validate their own bioanalytical methods. Furthermore, understanding the potential metabolic pathways of the 1-methylpyrrolidine moiety aids in the comprehensive characterization of a drug candidate's ADME profile.

References

Application Notes & Protocols for Isotope Dilution Mass Spectrometry using 1-Methylpyrrolidine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise and accurate quantification of molecules in complex matrices. By employing a stable isotope-labeled internal standard (SIL-IS), IDMS effectively mitigates variability arising from sample preparation, matrix effects, and instrument response fluctuations. This document provides a comprehensive guide to the application of 1-Methylpyrrolidine-d3 as an internal standard for the quantitative analysis of 1-Methylpyrrolidine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1-Methylpyrrolidine is a five-membered nitrogenous heterocycle. It has been identified as a metabolite of the fourth-generation cephalosporin (B10832234) antibiotic, Cefepime.[1] Accurate quantification of metabolites is crucial in drug development for pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of this compound, which is chemically identical to the analyte but has a different mass, allows for highly reliable bioanalytical data.[2]

These protocols are designed for researchers in pharmaceutical sciences, clinical chemistry, and toxicology requiring a robust method for the determination of 1-Methylpyrrolidine in biological samples.

Quantitative Data Summary

The following tables outline the typical performance characteristics of an IDMS method for 1-Methylpyrrolidine using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity (R²) | > 0.998 |

| Dynamic Range | 0.5 - 500 ng/mL |

| Intra-day Precision (%RSD) | < 6% |

| Inter-day Precision (%RSD) | < 9% |

| Mean Recovery (%) | 93 - 107% |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for 1-Methylpyrrolidine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Methylpyrrolidine | 86.1 | 58.1 | 15 |

| 86.1 | 43.1 | 20 | |

| This compound | 89.1 | 61.1 | 15 |

| 89.1 | 46.1 | 20 |

Experimental Protocols

Materials and Reagents

-

1-Methylpyrrolidine analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of 1-Methylpyrrolidine and this compound into separate 1.0 mL volumetric flasks.

-

Dissolve in methanol to the mark and vortex until fully dissolved. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working solutions for the calibration curve by serially diluting the 1-Methylpyrrolidine primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the this compound primary stock solution with the same diluent.

-

Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is suitable for rapid sample clean-up.

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Human Plasma (Solid-Phase Extraction)

This protocol provides a cleaner extract, reducing matrix effects.

-

Pipette 200 µL of plasma into a clean tube.

-

Add 20 µL of the 100 ng/mL this compound working solution.

-

Add 600 µL of 4% phosphoric acid in water and vortex.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the diluted plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: UPLC/UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 - 0.5 min: 2% B

-

0.5 - 3.0 min: 2% to 80% B

-

3.0 - 3.5 min: 80% B

-

3.5 - 3.6 min: 80% to 2% B

-

3.6 - 5.0 min: 2% B

-

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Logical Relationships

Metabolic Pathway of Cefepime

1-Methylpyrrolidine is a known metabolite of Cefepime. The biotransformation primarily involves the cleavage of the N-methylpyrrolidine group from the Cefepime core structure. This metabolic process is a key aspect of the drug's pharmacokinetic profile.

References

Application Notes and Protocols for Sample Preparation Using 1-Methylpyrrolidine-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-Methylpyrrolidine-d3 as an internal standard in the quantitative analysis of related compounds, particularly nicotine (B1678760) and its metabolites, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, alongside illustrative quantitative data and experimental workflows.

Introduction

This compound (N-Methylpyrrolidine-d3) is a deuterated analog of 1-Methylpyrrolidine. Its utility as an internal standard in mass spectrometry-based quantitative analysis is invaluable. The stable isotope label ensures that it co-elutes chromatographically with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thereby providing a reliable method for accurate quantification. This is particularly relevant in complex biological matrices such as urine, plasma, and meconium, where significant variability in sample composition can occur.

The primary application of this compound is in the analysis of nicotine and its metabolites, where structurally similar deuterated internal standards are essential for precise quantification. The protocols outlined below are based on established methodologies for the analysis of these compounds.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Methylpyrrolidine-d3 |

| Molecular Formula | C₅H₈D₃N |

| Molecular Weight | 88.17 g/mol |

| Appearance | Liquid |

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Analyte and Internal Standard Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 1.0 mg of the analytical standards (e.g., nicotine, cotinine, etc.) and this compound.

-